1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea
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Overview
Description
1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea is a synthetic organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Alkylation: The benzofuran core is then alkylated with a suitable alkyl halide to introduce the propyl group.
Urea Formation: The final step involves the reaction of the alkylated benzofuran with ethyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, leading to modulation of biological processes. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
Benzothiophene: A sulfur analog of benzofuran with similar biological properties.
Dihydrobenzofuran: A reduced form of benzofuran with distinct chemical properties.
Uniqueness
1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea is unique due to the presence of both the benzofuran moiety and the urea group, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-15-14(17)16-9-5-7-12-10-11-6-3-4-8-13(11)18-12/h3-4,6,8,10H,2,5,7,9H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIAAXFAXIZJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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